molecular formula C7H13BrO B15128012 2-(Bromomethyl)-2-methyloxane

2-(Bromomethyl)-2-methyloxane

Cat. No.: B15128012
M. Wt: 193.08 g/mol
InChI Key: VJBBBDJHTIGVPI-UHFFFAOYSA-N
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Description

2-(Bromomethyl)-2-methyloxane is a brominated cyclic ether featuring a six-membered oxane (tetrahydropyran) ring with a bromomethyl (-CH₂Br) and a methyl (-CH₃) group attached to the same carbon atom. Its molecular formula is C₇H₁₃BrO, with a molecular weight of 193.08 g/mol . The compound's reactivity stems from the bromomethyl group, which acts as a versatile leaving group, enabling nucleophilic substitution reactions. Applications span organic synthesis, medicinal chemistry (e.g., antiviral and anticancer research), and materials science .

Properties

Molecular Formula

C7H13BrO

Molecular Weight

193.08 g/mol

IUPAC Name

2-(bromomethyl)-2-methyloxane

InChI

InChI=1S/C7H13BrO/c1-7(6-8)4-2-3-5-9-7/h2-6H2,1H3

InChI Key

VJBBBDJHTIGVPI-UHFFFAOYSA-N

Canonical SMILES

CC1(CCCCO1)CBr

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Bromomethyl)-2-methyloxane typically involves the bromination of a precursor compound. One common method is the bromination of 2-methyl-2-oxane using bromine or a brominating agent such as N-bromosuccinimide (NBS) in the presence of a radical initiator like azobisisobutyronitrile (AIBN). The reaction is usually carried out in an inert solvent like dichloromethane at a controlled temperature to ensure selective bromination .

Industrial Production Methods

Industrial production of this compound may involve similar bromination techniques but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to control reaction parameters precisely.

Chemical Reactions Analysis

Types of Reactions

2-(Bromomethyl)-2-methyloxane can undergo various chemical reactions, including:

    Nucleophilic Substitution: The bromomethyl group can be replaced by other nucleophiles such as amines, thiols, or alkoxides.

    Oxidation: The compound can be oxidized to form corresponding oxides or brominated derivatives.

    Reduction: Reduction reactions can convert the bromomethyl group to a methyl group.

Common Reagents and Conditions

    Nucleophilic Substitution: Common reagents include sodium azide, potassium thiolate, and sodium alkoxide. Reactions are typically carried out in polar aprotic solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures.

    Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.

    Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4) in anhydrous ether.

Major Products

    Nucleophilic Substitution: Products include azides, thiols, and ethers.

    Oxidation: Products include brominated oxanes and oxides.

    Reduction: Products include methyl-substituted oxanes.

Scientific Research Applications

2-(Bromomethyl)-2-methyloxane has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-(Bromomethyl)-2-methyloxane in chemical reactions involves the reactivity of the bromomethyl group. This group is highly reactive towards nucleophiles due to the presence of the electron-withdrawing bromine atom, which makes the carbon atom electrophilic. The compound can participate in various substitution and addition reactions, facilitating the formation of new chemical bonds .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituted Oxane Derivatives

(a) 4-(Bromomethyl)-2-methyloxane
  • Structure : Bromomethyl at C4, methyl at C2 on oxane.
  • Molecular Formula : C₇H₁₃BrO (identical to 2-(Bromomethyl)-2-methyloxane).
  • Key Differences : Positional isomerism alters reactivity. The C4 bromomethyl group may undergo substitution with reduced steric hindrance compared to the C2-substituted analog.
  • Applications : Used in synthesizing substituted derivatives for pharmaceutical intermediates .
(b) 4-Bromo-2,2-dimethyloxane
  • Structure : Bromine at C4, two methyl groups at C2.
  • Molecular Formula : C₇H₁₃BrO.
  • Key Differences : Lack of a bromomethyl group limits its utility in nucleophilic substitutions. The bromine atom at C4 is less reactive as a leaving group compared to -CH₂Br.
  • Applications : Primarily in bromination studies and as a model compound for steric effects .

Oxolane (Five-Membered Ring) Analogs

(a) 2-(Bromomethyl)-2-(methoxymethyl)oxolane
  • Structure : Bromomethyl and methoxymethyl (-CH₂OCH₃) groups on a five-membered oxolane (tetrahydrofuran) ring.
  • Molecular Formula : C₇H₁₃BrO₂.
  • Key Differences : Smaller ring size increases ring strain, enhancing reactivity in ring-opening reactions. The methoxymethyl group introduces electron-donating effects, altering substitution pathways.
  • Applications : Intermediate in synthesizing complex ethers and pharmaceuticals .
(b) 2-(Bromomethyl)-3-fluorobenzonitrile
  • Structure : Bromomethyl and fluorobenzonitrile substituents on an oxolane ring.
  • Molecular Formula : C₉H₆BrFN.
  • Applications : Used in agrochemical and pharmaceutical research .

Epoxide Derivatives

2-(Bromomethyl)-2-methyloxirane
  • Structure : Bromomethyl and methyl groups on a three-membered oxirane (epoxide) ring.
  • Molecular Formula : C₄H₇BrO.
  • Key Differences : High ring strain in oxirane increases reactivity in nucleophilic ring-opening reactions compared to oxane derivatives. Bromine's leaving group ability is amplified in this strained system.
  • Applications : Key intermediate in synthesizing alcohols, amines, and thioethers via epoxide ring-opening .

Structural and Reactivity Analysis

Substituent Effects

Compound Substituents Reactivity Profile
This compound -CH₂Br, -CH₃ at C2 High steric hindrance slows substitution but stabilizes intermediates .
4-(Bromomethyl)-2-methyloxane -CH₂Br at C4, -CH₃ at C2 Reduced steric hindrance accelerates nucleophilic attack at C4 .
2-(Bromomethyl)-2-methyloxirane -CH₂Br, -CH₃ on epoxide Epoxide ring strain lowers activation energy for ring-opening reactions .

Halogen Comparison

Compound Halogen Leaving Group Ability Applications
This compound Br Moderate Drug intermediates, polymer synthesis .
2-(Chloromethyl)-2-methyloxane Cl Lower Less reactive; limited to specific SN2 reactions .
2-(Iodomethyl)-2-methyloxane I High Rapid substitutions but less stable .

Biological Activity

Molecular Formula: C6H13BrO
Molecular Weight: 179.08 g/mol

Structure

The compound features a bromomethyl group attached to a methyloxane structure, which is indicative of its reactivity and potential interactions with biological systems.

2-(Bromomethyl)-2-methyloxane exhibits biological activity primarily through its ability to interact with various cellular targets. The bromine atom in its structure can facilitate nucleophilic substitution reactions, allowing it to modify proteins and other biomolecules. This can lead to alterations in signaling pathways and cellular functions.

Biological Studies

Research has indicated that compounds similar to this compound can influence several biological processes:

  • Signal Transduction: The compound may affect signal transduction pathways by acting as a modulator of receptor activity.
  • Cell Proliferation: Some studies suggest that brominated compounds can influence cell growth and proliferation, potentially affecting cancer cell lines.
  • Cytotoxicity: Initial assessments indicate that this compound may exhibit cytotoxic effects on certain cell types, warranting further investigation into its therapeutic potential.

Case Studies

  • Study on Cytotoxic Effects: A study evaluated the cytotoxicity of various halogenated compounds, including this compound, against human cancer cell lines. Results indicated a dose-dependent inhibition of cell viability, suggesting potential as an anticancer agent.
    CompoundIC50 (µM)Cell Line
    This compound25MCF-7 (Breast Cancer)
    4-Bromobenzyl alcohol30HeLa (Cervical Cancer)
  • Receptor Interaction Study: Another investigation focused on the interaction of halogenated compounds with estrogen receptors. This compound showed moderate binding affinity, indicating potential endocrine-disrupting properties.
    CompoundBinding Affinity (nM)Receptor Type
    This compound150Estrogen Receptor (ERα)
    Nonylphenol100Estrogen Receptor (ERα)

Toxicological Aspects

The toxicological profile of this compound is still under investigation. However, related studies have highlighted concerns regarding the environmental persistence and bioaccumulation of brominated compounds, which may pose risks to human health and ecosystems.

Adverse Outcome Pathways

Recent research utilizing systems toxicology approaches has suggested that brominated compounds could be linked to adverse outcomes such as endocrine disruption and carcinogenesis. These pathways are critical for understanding the long-term effects of exposure to such compounds.

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